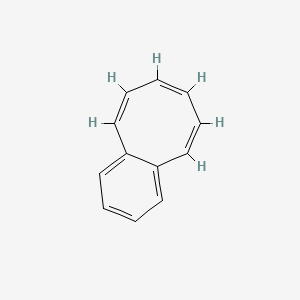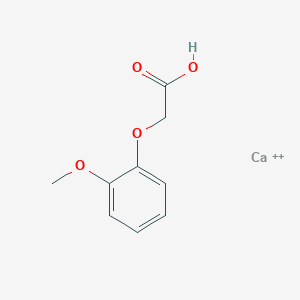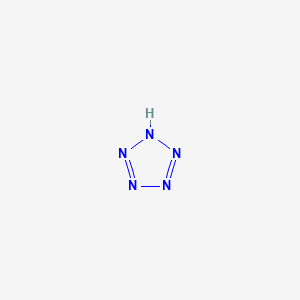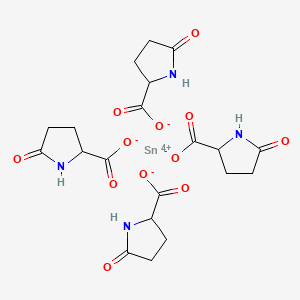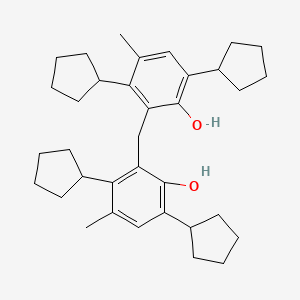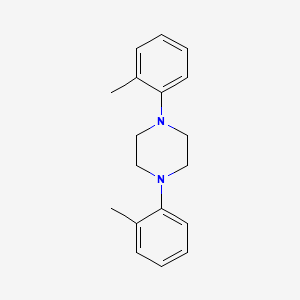
1,4-Di-o-tolylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Di-o-tolylpiperazine is an organic compound that belongs to the piperazine family Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions The compound this compound is specifically substituted with two o-tolyl groups at the nitrogen atoms, making it a disubstituted derivative of piperazine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Di-o-tolylpiperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with o-tolyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Another method involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. In this approach, piperazine and o-tolyl chloride are reacted in a microwave reactor under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory-scale synthesis but are optimized for higher efficiency and scalability. The use of automated reactors and advanced purification techniques ensures consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Di-o-tolylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding N-oxides.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the o-tolyl groups can be replaced by other substituents. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under mild conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted piperazine derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,4-Di-o-tolylpiperazine has found applications in several scientific research areas:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can interact with various biological targets, providing insights into receptor-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Industry: In the industrial sector, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 1,4-Di-o-tolylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1,4-Di-o-tolylpiperazine can be compared with other similar compounds, such as:
Piperazine: The parent compound, which lacks the o-tolyl substituents. Piperazine is widely used as an anthelmintic agent.
1,4-Diethylpiperazine: A similar compound with ethyl groups instead of o-tolyl groups. It has different physical and chemical properties due to the nature of the substituents.
This compound-2,5-dione: A derivative with additional functional groups, which may exhibit different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and reactivity compared to other piperazine derivatives.
Propriétés
Numéro CAS |
3367-47-3 |
|---|---|
Formule moléculaire |
C18H22N2 |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
1,4-bis(2-methylphenyl)piperazine |
InChI |
InChI=1S/C18H22N2/c1-15-7-3-5-9-17(15)19-11-13-20(14-12-19)18-10-6-4-8-16(18)2/h3-10H,11-14H2,1-2H3 |
Clé InChI |
JGAUYUXAWKINSH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N2CCN(CC2)C3=CC=CC=C3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



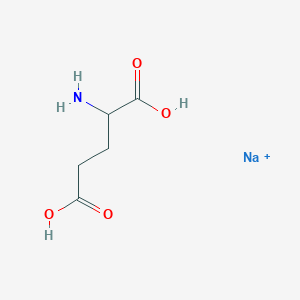

![[4-Ammonio-2-hydroxyphenyl]ammonium sulfate](/img/structure/B12657352.png)
![Methylenebis[N,N-dimethylaniline]](/img/structure/B12657361.png)

